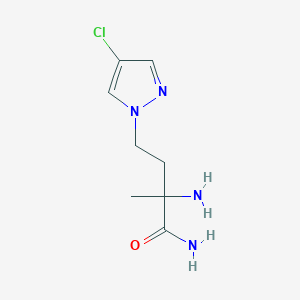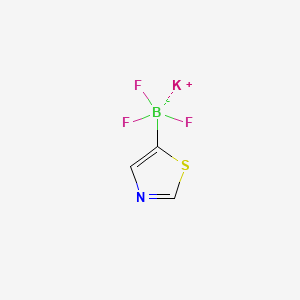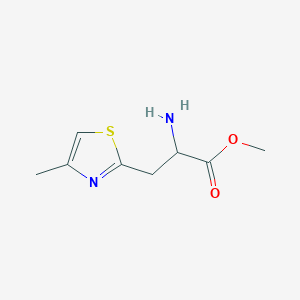
rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride is a chemical compound with a unique structure that includes an amino group, a fluorine atom, and a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom and the amino group onto the cyclopentane ring. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Introduction of the amino group through reductive amination or nucleophilic substitution reactions.
Cyclization: Formation of the cyclopentane ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the fluorine atom can produce various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The cyclopentane ring provides a rigid framework that can influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
- rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Uniqueness
rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C5H11ClFNO |
|---|---|
Peso molecular |
155.60 g/mol |
Nombre IUPAC |
(1S,2S,4R)-4-amino-2-fluorocyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-3(7)2-5(4)8;/h3-5,8H,1-2,7H2;1H/t3-,4-,5-;/m0./s1 |
Clave InChI |
LWCWLXPINYNJDX-SHLRHQAISA-N |
SMILES isomérico |
C1[C@H](C[C@@H]([C@H]1O)F)N.Cl |
SMILES canónico |
C1C(CC(C1O)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)


![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)

![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)


![[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15300134.png)

